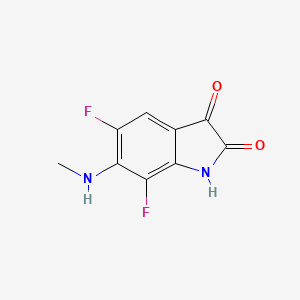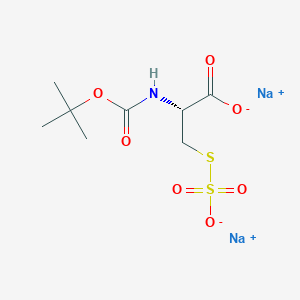
Sodium(R)-2-((tert-butoxycarbonyl)amino)-3-(sulfonatothio)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium®-2-((tert-butoxycarbonyl)amino)-3-(sulfonatothio)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a sulfonatothio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium®-2-((tert-butoxycarbonyl)amino)-3-(sulfonatothio)propanoate typically involves multiple steps, starting with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the sulfonatothio group. The reaction conditions often require the use of specific solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved scalability and consistency in production.
化学反应分析
Types of Reactions
Sodium®-2-((tert-butoxycarbonyl)amino)-3-(sulfonatothio)propanoate can undergo various chemical reactions, including:
Oxidation: The sulfonatothio group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids like trifluoroacetic acid for Boc deprotection. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonatothio group can yield sulfonic acids, while reduction can produce thiols or other reduced forms.
科学研究应用
Sodium®-2-((tert-butoxycarbonyl)amino)-3-(sulfonatothio)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications due to its unique functional groups.
Industry: It can be used in the production of specialty chemicals and materials, leveraging its unique reactivity and functional groups.
作用机制
The mechanism of action of Sodium®-2-((tert-butoxycarbonyl)amino)-3-(sulfonatothio)propanoate involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed to expose the amino group, allowing for targeted modifications. The sulfonatothio group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
Sodium®-2-((tert-butoxycarbonyl)amino)-3-(sulfonato)propanoate: Similar structure but lacks the thio group.
Sodium®-2-((tert-butoxycarbonyl)amino)-3-(sulfonyl)propanoate: Contains a sulfonyl group instead of a sulfonatothio group.
Sodium®-2-((tert-butoxycarbonyl)amino)-3-(thiol)propanoate: Features a thiol group instead of a sulfonatothio group.
Uniqueness
Sodium®-2-((tert-butoxycarbonyl)amino)-3-(sulfonatothio)propanoate is unique due to the presence of both the Boc protecting group and the sulfonatothio group. This combination allows for selective reactions and modifications, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C8H13NNa2O7S2 |
|---|---|
分子量 |
345.3 g/mol |
IUPAC 名称 |
disodium;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatosulfanylpropanoate |
InChI |
InChI=1S/C8H15NO7S2.2Na/c1-8(2,3)16-7(12)9-5(6(10)11)4-17-18(13,14)15;;/h5H,4H2,1-3H3,(H,9,12)(H,10,11)(H,13,14,15);;/q;2*+1/p-2/t5-;;/m0../s1 |
InChI 键 |
GNQDJGADSWTAAO-XRIGFGBMSA-L |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
规范 SMILES |
CC(C)(C)OC(=O)NC(CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aS,6R,6aR,9bS)-6-hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B13121118.png)
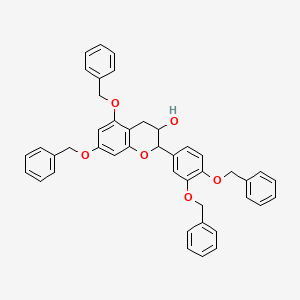

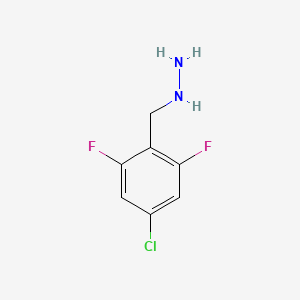
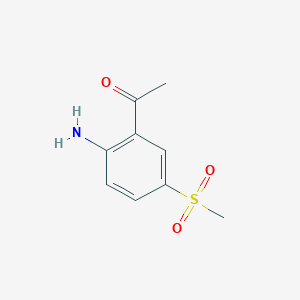
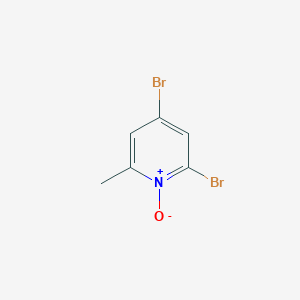



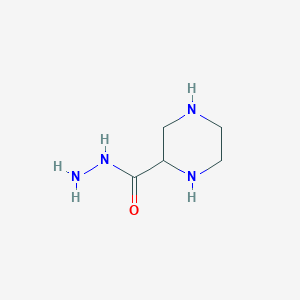


![3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid](/img/structure/B13121188.png)
